Imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl-
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Overview
Description
Imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl- is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases and cancer . The unique structure of imidazo[1,2-a]pyridine derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl- typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous as it is solvent- and catalyst-free, leading to good to excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In an industrial setting, the production of imidazo(1,2-a)pyridine derivatives can be scaled up using similar synthetic routes. The use of microwave irradiation can be adapted to larger reactors, and the solvent- and catalyst-free conditions reduce the need for extensive purification steps, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer and antituberculosis agent
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl- involves its interaction with specific molecular targets. For instance, in the context of anticancer activity, it may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol-3-kinases (PI3K) . This inhibition leads to the disruption of signaling pathways that regulate cell growth and differentiation, ultimately resulting in cell death.
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl- can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives: These compounds also exhibit significant anticancer activity and are studied for their potential as PI3K inhibitors.
Imidazo[1,2-a]pyridine analogues: These analogues have been developed as antituberculosis agents and show activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis.
The uniqueness of imidazo(1,2-a)pyridine-3-acetamide, 2-(4-(hydroxymethyl)phenyl)-N,N,6-trimethyl- lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
109461-64-5 |
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Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-[4-(hydroxymethyl)phenyl]-6-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-9-17-20-19(15-7-5-14(12-23)6-8-15)16(22(17)11-13)10-18(24)21(2)3/h4-9,11,23H,10,12H2,1-3H3 |
InChI Key |
MKLBTYQCCMFWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)CO)C=C1 |
Origin of Product |
United States |
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